1-(1,5-Dimethyltriazol-4-yl)ethanone
Description
1-(1,5-Dimethyltriazol-4-yl)ethanone (CAS# 151797-83-0) is a triazole-based compound with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol . Its structure features a 1,2,3-triazole ring substituted with methyl groups at positions 1 and 5, and an acetyl group (ethanone) at position 2. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives such as thiadiazoles and bis-triazoles . Its relatively simple structure and electron-donating methyl groups influence its reactivity and physical properties, distinguishing it from more complex triazole derivatives.
Properties
CAS No. |
151797-83-0 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(1,5-dimethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |
InChI Key |
MCIHIVHKYDVHKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C)C(=O)C |
Canonical SMILES |
CC1=C(N=NN1C)C(=O)C |
Synonyms |
Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Triazole Ring
- 1-(1-(3,5-Dichlorophenyl)-5-Methyltriazol-4-yl)ethanone (CAS 667865-24-9): This analog replaces the 1-methyl group with a 3,5-dichlorophenyl substituent. The chlorine atoms introduce electron-withdrawing effects, increasing the triazole ring’s electrophilicity compared to the methyl-substituted target compound.
- 4-Acetyl-5-Methyl-1-Phenyl-1H-1,2,3-Triazole: Here, the 1-methyl group is replaced with a phenyl ring, significantly increasing steric bulk. The phenyl group reduces solubility in polar solvents but stabilizes the triazole ring through resonance effects. This compound is a key intermediate in synthesizing thiadiazole derivatives, as demonstrated in reactions with hydrazonoyl chlorides .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: This derivative incorporates sulfonyl and fluorine substituents, creating a highly polarizable structure. The ethanone group is attached via a sulfur atom, unlike the direct linkage in the target compound. This modification increases molecular weight (MW > 400 g/mol) and alters reactivity in cycloaddition reactions .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents (Triazole Positions) | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| 1-(1,5-Dimethyltriazol-4-yl)ethanone | 1-Me, 5-Me, 4-acetyl | 139.16 | High solubility, electron-donating |
| 1-(3,5-Dichlorophenyl)-5-Me analog | 1-(3,5-Cl₂Ph), 5-Me, 4-acetyl | ~290 (estimated) | Electrophilic, enhanced bioactivity |
| 4-Acetyl-5-Me-1-Ph-Triazole | 1-Ph, 5-Me, 4-acetyl | 215.25 | Steric hindrance, resonance stabilization |
| Sulfonyl-Fluorine Derivative | 4-SO₂Ph, 3-S-(Ph-ethanone), 2,4-F₂Ph | >400 | Polarizable, sulfur-mediated reactivity |
Key Differences :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s methyl groups favor electrophilic aromatic substitution, while chlorine or sulfonyl groups in analogs promote nucleophilic attacks .
- Steric Effects : Bulky substituents (e.g., phenyl in ) hinder cyclization reactions, whereas the target’s compact structure facilitates rapid intermediate formation .
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